2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester

COX inhibition kinetics Enzyme mechanism Structure-activity relationship

2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester (CAS 215175-83-0) is a synthetic biphenyl derivative with the molecular formula C18H17FO3 and a molecular weight of 300.32 g/mol. Structurally, it is an acetylated, fluorinated biphenyl propionic acid methyl ester that serves as a key intermediate in the synthesis of a hydroxylated metabolite of Flurbiprofen, a widely studied non-steroidal anti-inflammatory drug (NSAID).

Molecular Formula C18H17FO3
Molecular Weight 300.3 g/mol
CAS No. 215175-83-0
Cat. No. B017844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester
CAS215175-83-0
Synonyms4’-Acetyl-2-fluoro-α-methyl-[1,1’-biphenyl]-4-acetic Acid Methyl Ester; _x000B_Methyl 2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)-propionate
Molecular FormulaC18H17FO3
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)C)F)C(=O)OC
InChIInChI=1S/C18H17FO3/c1-11(18(21)22-3)15-8-9-16(17(19)10-15)14-6-4-13(5-7-14)12(2)20/h4-11H,1-3H3
InChIKeyGSUUVAORLIYLIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic Acid Methyl Ester (CAS 215175-83-0): Chemical Identity and Procurement Baseline


2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester (CAS 215175-83-0) is a synthetic biphenyl derivative with the molecular formula C18H17FO3 and a molecular weight of 300.32 g/mol . Structurally, it is an acetylated, fluorinated biphenyl propionic acid methyl ester that serves as a key intermediate in the synthesis of a hydroxylated metabolite of Flurbiprofen, a widely studied non-steroidal anti-inflammatory drug (NSAID) . The compound belongs to the 2-arylpropionic acid ester class and is primarily sourced from specialist chemical suppliers for research purposes, with reported purities of 95% or higher .

Why 2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic Acid Methyl Ester Cannot Be Replaced by Generic Flurbiprofen Intermediates


Substitution with generic flurbiprofen intermediates or alternative propionic acid esters is scientifically invalid because each structural permutation within the 2-arylpropionic acid class produces discrete pharmacological and physicochemical profiles. The presence of the 4'-acetyl group on the biphenyl scaffold introduces a distinct hydrogen-bond acceptor motif and alters electron distribution, which critically influences both metabolic stability and cyclooxygenase (COX) enzyme recognition [1]. Additionally, esterification of the carboxylic acid moiety abolishes the slow tight-binding kinetic behavior observed with the parent acid flurbiprofen, converting the inhibitor into a reversible, time-independent binder with fundamentally different residence times on the COX active site [2].

Quantitative Differentiation Evidence for 2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic Acid Methyl Ester Against Closest Analogs


Kinetic Binding Profile: Methyl Ester Converts Flurbiprofen from Slow Tight-Binding to Reversible Competitive COX-1 Inhibitor

The methyl esterification of the carboxylic acid group in 2-arylpropionic acid NSAIDs abolishes slow tight-binding behavior toward COX-1, converting the inhibitor from a time-dependent to a time-independent reversible binder. Specifically, flurbiprofen (free acid) exhibits marked slow tight-binding kinetics, while its methyl ester—the closest structural analog to the target compound—displays no time-dependence (time-independent IC50 approximately 50 μM for COX-1) [1]. This kinetic distinction means that the target compound 2-(4'-acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester is expected to exhibit reversible, competitive inhibition with a fast off-rate, unlike its parent acid flurbiprofen, which has a slow dissociation rate and effectively behaves as a pseudo-irreversible inhibitor.

COX inhibition kinetics Enzyme mechanism Structure-activity relationship

Selectivity Profile: Flurbiprofen Is a Non-Selective COX Inhibitor, Requiring Acetyl-Modified Intermediates for Metabolite-Specific Selectivity Studies

Flurbiprofen (free acid) is a non-selective COX inhibitor. In baculovirus-expressed human enzyme assays, flurbiprofen inhibited COX-1 with an IC50 of 0.04 μM and COX-2 with an IC50 of 0.51 μM, yielding a COX-2/COX-1 selectivity ratio of approximately 0.08 (i.e., approximately 12.5-fold COX-1 selective) [1]. An alternative source using human recombinant enzymes reports IC50 values of 0.1 μM (COX-1) and 0.4 μM (COX-2) . In contrast, the hydroxylated metabolite of flurbiprofen (4'-hydroxyflurbiprofen), for which the target compound serves as a synthetic precursor, exhibits substantially reduced COX inhibitory activity. This positions the acetylated methyl ester as a critical intermediate for generating metabolite standards with defined, attenuated pharmacological activity.

COX-1/COX-2 selectivity NSAID pharmacology Metabolite synthesis

Physicochemical Differentiation: Melting Point and Solubility Profile Enable Unique Handling and Formulation Conditions

The target compound has a reported melting point of 26–27 °C, meaning it exists as a low-melting solid near ambient temperature . This is in stark contrast to flurbiprofen free acid (CAS 5104-49-4), which has a melting point of approximately 110–112 °C, and flurbiprofen methyl ester (CAS 66202-86-6), which is a liquid at room temperature. The target compound is predicted to have a boiling point of 394.7 ± 37.0 °C, a density of 1.152 ± 0.06 g/cm³, and is soluble in chloroform, dichloromethane, and ethyl acetate . This intermediate solid-state profile—solid near room temperature but with a very low melting point—offers practical advantages for gravimetric dispensing and storage that differ from both the high-melting free acid and the liquid methyl ester.

Pre-formulation Solid-state characterization Analytical reference standard

Analytical Reference Standard Role: Unambiguous Differentiation from Flurbiprofen and Common Impurities via Distinct Retention and Spectral Properties

The target compound is structurally distinct from all flurbiprofen impurities listed in pharmacopoeial monographs. Specifically, Flurbiprofen Impurity D (CAS 42771-79-9) is 4-acetyl-2-fluorobiphenyl, which lacks the propionic acid methyl ester moiety present in the target compound . Flurbiprofen EP Impurity H (CAS 66202-86-6) is flurbiprofen methyl ester, which lacks the 4'-acetyl substituent . The target compound (C18H17FO3, MW 300.32) is a later-stage intermediate bearing both the acetyl and methyl ester functional groups, providing a unique combination of retention time (in reversed-phase HPLC) and mass spectrometric fragmentation pattern (m/z 300 → characteristic product ions) that distinguishes it from both earlier and later synthetic intermediates.

Impurity profiling LC-MS method validation Quality control

Synthetic Utility: Dedicated Patent Route Enables Reproducible Preparation of the Acetylated Intermediate for Metabolite Synthesis

A dedicated Chinese patent (CN112457182A) describes a preparation method specifically for flurbiprofen-related impurities, including the acetylated biphenyl scaffold that constitutes the core of the target compound [1]. The method employs 4-bromo-2-fluoro-1,1'-biphenyl as a starting material and proceeds via Grignard reagent formation with magnesium in tetrahydrofuran (THF), followed by reaction with pyruvic acid. This patent provides validated synthetic access to the acetylated biphenyl intermediate system. Separately, general synthetic routes for 2-(2-fluoro-4-biphenylyl)propionic acid derivatives are disclosed in US Patent 3,755,427, which covers the broader class of fluorinated biphenyl propionic acids [2].

Process chemistry Metabolite synthesis Grignard reaction

Procurement Purity and Availability: Commercial Sources Offer Defined Purity Grades with Documented Batch Analysis

The target compound is commercially available from multiple specialist chemical suppliers with defined purity specifications and supporting documentation. AKSci offers the compound at 95% minimum purity across multiple pack sizes (10 mg to 100 mg), with pricing ranging from $262 (10 mg) to $1,426 (100 mg) . Santa Cruz Biotechnology offers a 25 mg unit at $330.00 . Toronto Research Chemicals (TRC) also lists the compound as catalog number A175825 . All suppliers provide Certificates of Analysis (CoA) and Safety Data Sheets (SDS) upon request. This level of commercial availability with documented batch quality is not uniformly available for all flurbiprofen-related intermediates, particularly those at earlier synthetic stages.

Chemical procurement Quality assurance Reference standard sourcing

High-Value Application Scenarios for 2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic Acid Methyl Ester Based on Differentiation Evidence


LC-MS/MS Quantitative Bioanalysis of Flurbiprofen Metabolites in CYP2C9 Pharmacogenetic Studies

In CYP2C9 pharmacogenetic studies, accurate quantification of flurbiprofen and its hydroxylated metabolite (4'-hydroxyflurbiprofen) in human plasma is essential for establishing genotype-phenotype correlations [1]. The target compound serves as a critical synthetic intermediate for preparing authentic 4'-hydroxyflurbiprofen reference standards. Its unique molecular weight (300.32 Da) and distinct chromatographic retention—differentiated by both the 4'-acetyl and methyl ester functional groups—ensure unambiguous identification in LC-MS/MS methods, preventing interference from co-eluting endogenous compounds or other flurbiprofen-related impurities. This is particularly important given that flurbiprofen is a non-selective COX inhibitor (COX-1 IC50 = 0.04 μM, COX-2 IC50 = 0.51 μM) [2], and accurate metabolite quantification is essential for correlating pharmacokinetic parameters with pharmacodynamic outcomes.

Synthesis and Characterization of Flurbiprofen Impurity Reference Standards for Pharmaceutical Quality Control

Regulatory guidelines (ICH Q3A/Q3B) require the identification, quantification, and toxicological qualification of impurities in drug substances exceeding 0.1% (or 0.05% for drugs with a maximum daily dose exceeding 2 g). The target compound is structurally positioned between early-stage intermediates (e.g., 4-acetyl-2-fluorobiphenyl, Impurity D) and the final drug substance flurbiprofen [1]. Its availability as a characterized reference standard (95% purity, with CoA documentation [2]) enables pharmaceutical quality control laboratories to establish validated HPLC/LC-MS methods for tracking process-related impurities throughout the flurbiprofen manufacturing workflow. The distinct melting point (26–27 °C) and solubility profile (soluble in chloroform, dichloromethane, ethyl acetate ) also facilitate the preparation of calibration solutions at defined concentrations.

Mechanistic COX Inhibition Studies Requiring Reversible, Non-Tight-Binding Inhibitor Controls

For enzymology studies investigating COX inhibition kinetics, the methyl ester functional group of the target compound eliminates the slow tight-binding behavior characteristic of flurbiprofen free acid [1]. This kinetic distinction is mechanistically critical: flurbiprofen forms a slowly reversible complex with COX-1 (time-dependent inhibition), whereas the methyl ester derivative acts as a classical reversible competitive inhibitor. Researchers designing experiments to discriminate between time-dependent and time-independent inhibition mechanisms require the methyl ester form as a negative control for slow tight-binding behavior. The 4'-acetyl substituent further modulates electronic properties, potentially altering the inhibitor's positioning within the COX active site compared to unsubstituted flurbiprofen methyl ester [2].

In Vitro Metabolism Studies Using the Acetyl Intermediate for Stable-Isotope Labeled Internal Standard Synthesis

A deuterated analog of the target compound (2-(4'-acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester, CAS 1185157-06-5) is commercially available and serves as a stable-isotope labeled (SIL) internal standard for quantitative mass spectrometry [1]. This deuterated form enables precise quantification of the unlabeled compound or its downstream metabolites in in vitro hepatocyte incubation studies, microsomal stability assays, and CYP enzyme phenotyping experiments. The structural differentiation from flurbiprofen-d3 methyl ester (which lacks the 4'-acetyl group) and from 4'-hydroxyflurbiprofen-d3 (which bears a hydroxyl in place of the acetyl) provides the analytical specificity required for multiplexed metabolite profiling [2].

Quote Request

Request a Quote for 2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.